molecular formula C6H5BrO2 B146125 4-Bromoresorcinol CAS No. 6626-15-9

4-Bromoresorcinol

Cat. No. B146125
M. Wt: 189.01 g/mol
InChI Key: MPCCNXGZCOXPMG-UHFFFAOYSA-N
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Patent
US04283569

Procedure details

A mixture of 75.0 g. (0.397 mol.) of 4-bromoresorcinol, 95.1 ml. (0.80 mol.) of benzylbromide and 331 g. (2.4 mol.) of anhydrous potassium carbonate in 400 ml. of N,N-dimethylformamide is stirred for 12 hours at 25° C. and for 4 hour at 85° C. The reaction mixture is cooled and added to one liter of ice-200 ml. pentane-100 ml. ether. The organic phase is washed with three 500 ml. portions of water, dried over magnesium sulfate and evaporated to an oil. The oil is rapidly chromatographed on 400 g. of silica gel eluted with 20% ether-pentane to yield 80 g. of oil. The chromatographed oil is crystallized from pentane at 0° C. to yield 45.0 g. (30%) of the title compound, M.P. 37°-38° C.
Quantity
0.397 mol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step Two
Quantity
2.4 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
30%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1O.[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:18](=[O:21])([O-])[O-].[K+].[K+].CN(C)C=O>CCOCC.CCCCC>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([O:6][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][C:3]=1[O:21][CH2:18][C:2]1[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.397 mol
Type
reactant
Smiles
BrC1=C(C=C(O)C=C1)O
Step Two
Name
Quantity
0.8 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
2.4 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 75.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
WASH
Type
WASH
Details
The organic phase is washed with three 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of water, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The oil is rapidly chromatographed on 400 g
WASH
Type
WASH
Details
of silica gel eluted with 20% ether-pentane
CUSTOM
Type
CUSTOM
Details
to yield 80 g
CUSTOM
Type
CUSTOM
Details
The chromatographed oil is crystallized from pentane at 0° C.
CUSTOM
Type
CUSTOM
Details
to yield 45.0 g

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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